Cas no 85-56-3 (2-(4’-Chlorobenzoyl)benzoic Acid)

2-(4’-Chlorobenzoyl)benzoic Acid structure
85-56-3 structure
Nombre del producto:2-(4’-Chlorobenzoyl)benzoic Acid
Número CAS:85-56-3
MF:C14H9ClO3
Megavatios:260.672463178635
MDL:MFCD00002474
CID:34352
PubChem ID:66564

2-(4’-Chlorobenzoyl)benzoic Acid Propiedades químicas y físicas

Nombre e identificación

    • 2-(4-Chlorobenzoyl)benzoic acid
    • 4-Chlorobenzophenone-2-carboxylic acid
    • 2-Carboxy-4-chlorobenzophenone
    • 2-(4-chlorobenzoyl)-benzoic acid
    • 4'-Chlorobenzophenone-2-carboxylic acid
    • CBB
    • 2-(4’-Chlorobenzoyl)benzoic Acid
    • p-Chlorobenzoylbenzoic acid
    • 4'-Chlorobenzophenone-2-carboxylic acid; CBB; CBBA
    • Benzoic acid, 2-(4-chlorobenzoyl)-
    • o-(p-Chlorobenzoyl)benzoic acid
    • 2-(4'-chlorobenzoyl)benzoic acid
    • 2-(p-Chlorobenzoyl)benzoic acid
    • o-(4-Chlorobenzoyl)benzoic acid
    • 3U7W4YOY3R
    • YWECCEXWKFHHQJ-UHFFFAOYSA-N
    • 2-(4-Chloro-benzoyl)-benzoic acid
    • Benzoic acid, o-(p-chlorobenzoyl)-
    • 2-[(4-chlorophenyl)carbonyl]benzoic acid
    • PubChem18788
    • 4-
    • Oprea1_123398
    • NSC 7825
    • BBL010294
    • 4-Chlorobenzoylbenzoic acid
    • W-104078
    • UNII-3U7W4YOY3R
    • CHEMBL81936
    • A841364
    • EINECS 201-615-9
    • Z104473452
    • HMS2770E11
    • CS-W009453
    • AS-17258
    • o-(4-chlorobenzoyl)-benzoic acid
    • SMR000413365
    • MLS000776970
    • 2-(4-chlorobenzoyl) benzoic acid
    • AC-10729
    • 85-56-3
    • LS-36404
    • AMY38296
    • 60839-51-2
    • Q27258040
    • 2-(4-chlorbenzoyl)benzoesyre
    • AKOS000119017
    • FT-0608605
    • 1-carboxy-2-(4-chlorophenylcarbonyl)benzene
    • 0-(p-chlorobenzoyl)benzoic acid
    • SY007527
    • NCGC00246436-01
    • NIOSH/DG4976790
    • DTXSID1058927
    • 2-(p-chlorobenzoyl) benzoic acid
    • BDBM50129030
    • 2-(4-Chlorobenzoyl)benzoic acid, 98%
    • AC1414
    • MFCD00002474
    • NSC-7825
    • Benzoic acid, (4-chlorobenzoyl)-
    • DG49767900
    • EN300-19298
    • 4-CHLOROBENZOPHENONE-2'-CARBOXYLIC ACID
    • NSC7825
    • SCHEMBL1247787
    • 2-(4/'-Chlorobenzoyl)benzoic acid
    • AI3-15224
    • STK366819
    • 2-(4-Chlorobenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-chlorobenzoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Chlorobenzoyl)benzoic acid
    • 4-Chlorobenzophenone-2′-carboxylic acid
    • 2-(4-Chlorobenzoyl)benzoic acid,99%
    • AH-034/32851040
    • NS00038980
    • 2-(4-Chlorobenzoyl)benzoicAcid
    • MDL: MFCD00002474
    • Renchi: 1S/C14H9ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)
    • Clave inchi: YWECCEXWKFHHQJ-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C(C2C=CC(Cl)=CC=2)=O)=CC=CC=1)O
    • Brn: 649894

Atributos calculados

  • Calidad precisa: 260.02400
  • Masa isotópica única: 260.024
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 3
  • Complejidad: 321
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.1
  • Superficie del Polo topológico: 54.4
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: crystallization
  • Denso: 1.357
  • Punto de fusión: 148.0 to 152.0 deg-C
  • Punto de ebullición: 470.8 °C at 760 mmHg
  • Punto de inflamación: 238.5℃
  • índice de refracción: 1.624
  • PH: 3 (1g/l, H2O, 20℃)
  • Disolución: 0.28g/l
  • PSA: 54.37000
  • Logp: 3.26920
  • Disolución: Soluble in benzene, ether and ethanol.

2-(4’-Chlorobenzoyl)benzoic Acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S37/39
  • Señalización de mercancías peligrosas: Xi
  • TSCA:Yes
  • Condiciones de almacenamiento:Store at room temperature
  • Términos de riesgo:R36/37/38

2-(4’-Chlorobenzoyl)benzoic Acid Datos Aduaneros

  • Datos Aduaneros:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-(4’-Chlorobenzoyl)benzoic Acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
215727-100g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 95%
100g
£25.00 2022-03-01
eNovation Chemicals LLC
D387970-500g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 97%
500g
$200 2024-05-24
Chemenu
CM160640-1000g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 95+%
1000g
$153 2021-06-16
Apollo Scientific
OR5178-500g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 98+%
500g
£50.00 2025-02-20
TRC
C364555-10g
2-(4’-Chlorobenzoyl)benzoic Acid
85-56-3
10g
$ 75.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C134046-100g
2-(4’-Chlorobenzoyl)benzoic Acid
85-56-3 ≥98.0%(GC)
100g
¥94.90 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044932-2.5kg
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 98%
2.5kg
¥1864 2023-04-13
Enamine
EN300-19298-0.5g
2-(4-chlorobenzoyl)benzoic acid
85-56-3 95.0%
0.5g
$21.0 2025-03-21
Fluorochem
215727-25g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 95%
25g
£10.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C1074-500g
2-(4’-Chlorobenzoyl)benzoic Acid
85-56-3 98.0%(GC&T)
500g
¥320.0 2022-05-30

2-(4’-Chlorobenzoyl)benzoic Acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Chlorobenzene
Referencia
Acid azides: part V - Lewis acid- and base-catalyzed decompositions of azides
Fahmy, A. F.; et al, Indian Journal of Chemistry, 1977, (3), 252-4

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrachloroaluminate ;  4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
An alternative route to syntheses of aryl keto acids in a chloroaluminate ionic liquid
Mohile, Swapnil S.; et al, Journal of Chemical Research, 2003, (10), 650-651

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ;  rt
Referencia
Further optimization of the M5 NAM MLPCN probe ML375: Tactics and challenges
Kurata, Haruto; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 690-694

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Visible light-mediated hydrogen atom transfer and proton transfer for the conversion of (2-vinylaryl)methanol derivatives to aryl aldehydes or aryl ketones
Yan, Jun; et al, Organic Chemistry Frontiers, 2023, 10(23), 5876-5885

Synthetic Routes 5

Condiciones de reacción
Referencia
Acid azides. IV. Acid catalyzed double route decomposition of acid azides in polyphosphoric/carboxylic acid mixture
Fahmy, A. F. M.; et al, Egyptian Journal of Chemistry, 1979, 19(6), 937-44

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  rt → 0 °C; 0 °C; 4 h, 0 °C
2.1 Reagents: tert-Butyl hydroperoxide ,  Boron trifluoride etherate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  5 h, 130 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Referencia
Synthesis of biaryl imino/keto carboxylic acids via aryl amide directed C-H activation reaction
Zhang, Nana; et al, Chemical Communications (Cambridge, 2013, 49(82), 9464-9466

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  -65 °C → 0 °C
Referencia
Further optimization of the M5 NAM MLPCN probe ML375: Tactics and challenges
Kurata, Haruto; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 690-694

Synthetic Routes 8

Condiciones de reacción
Referencia
o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis
Edgar, Kevin J.; et al, Journal of Organic Chemistry, 1982, 47(8), 1585-7

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium dichromate
Referencia
Reduction of 1-oxo-4-aryl-2,3-benzoxazines by complex metal hydrides
Pavlova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(11), 2405-7

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Silver carbonate Catalysts: Palladium trifluoroacetate Solvents: 1,2-Dimethoxyethane ;  24 h, 150 °C
Referencia
Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids
Miao, Jinmin; et al, Organic Letters, 2013, 15(12), 2930-2933

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide ,  Boron trifluoride etherate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  5 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Referencia
Synthesis of biaryl imino/keto carboxylic acids via aryl amide directed C-H activation reaction
Zhang, Nana; et al, Chemical Communications (Cambridge, 2013, 49(82), 9464-9466

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Water Solvents: Water
Referencia
Aspects of tautomerism. Part XI. Substituent effects on solvolysis of o-benzoylbenzoic acid chloride derivatives
Bhatt, M. Vivekananda; et al, Indian Journal of Chemistry, 1980, (6), 487-91

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium chloride Catalysts: Aluminum chloride Solvents: Chlorobenzene
Referencia
Preparation of 2-benzoylbenzoic acids
, Germany, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Bis(acetylacetonato)nickel Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  rt
Referencia
Further optimization of the M5 NAM MLPCN probe ML375: Tactics and challenges
Kurata, Haruto; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 690-694

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Aluminum chloride ,  1H-Imidazolium, 3-butyl-1-ethyl-, bromide (1:1) ;  20 - 30 min, 60 °C
Referencia
Ultrasound-promoted Friedel-Crafts acylation of arenes and cyclic anhydrides catalyzed by ionic liquid of [bmim]Br/AlCl3
Fekri, Leila Zare; et al, Russian Journal of General Chemistry, 2014, 84(9), 1825-1829

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: Copper bromide (CuBr) Solvents: Tetrahydrofuran ;  rt → -20 °C; 1 h, -20 °C; overnight, -20 °C; -20 °C → rt
1.2 Reagents: Water
Referencia
Visible Light Photocatalytic Radical Addition/Cyclization Reaction of o-Vinyl-N-Alkoxybenzamides for Synthesis of CF3-Containing Iminoisobenzofurans
Liu, Zhi-Cheng; et al, Advanced Synthesis & Catalysis, 2018, 360(11), 2087-2092

2-(4’-Chlorobenzoyl)benzoic Acid Raw materials

2-(4’-Chlorobenzoyl)benzoic Acid Preparation Products

2-(4’-Chlorobenzoyl)benzoic Acid Literatura relevante

Artículos recomendados

Proveedores recomendados
Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Changfu Chemical Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Xinsi New Materials Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.